DC260126
概要
説明
科学的研究の応用
DC260126 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of GPR40 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as calcium signaling and apoptosis.
Medicine: Explored for its potential therapeutic applications in conditions related to metabolic disorders and diabetes.
Industry: Utilized in the development of new drugs targeting GPR40 and related pathways.
作用機序
DC260126は、インスリン分泌とグルコース恒常性に影響を与える遊離脂肪酸の効果を仲介する受容体であるGPR40を拮抗することにより、その効果を発揮します。 GPR40を阻害することにより、this compoundはカルシウムイオンの上昇を抑制し、グルコース刺激によるインスリン分泌を抑制します 。この機序は、調節不全のインスリン分泌が重要な役割を果たす代謝性疾患の文脈において特に関連しています。
類似の化合物との比較
類似の化合物
GW1100: カルシウムシグナル伝達に対する同様の阻害効果を持つ別のGPR40アンタゴニスト。
AMG 837: this compoundの拮抗作用とは対照的に、インスリン分泌を促進するGPR40アゴニスト。
TAK-875: 2型糖尿病の治療における可能性が調査されているGPR40アゴニスト。
This compoundの独自性
This compoundは、GPR40に対する強力な拮抗作用で独特であり、さまざまな生理学的および病理学的プロセスにおける受容体の役割を研究するための貴重なツールとなっています。 小胞体ストレスとアポトーシスに対する保護効果は、他のGPR40アンタゴニストとさらに区別されます .
生化学分析
Biochemical Properties
DC260126 interacts with the G protein-coupled receptor 40 (GPR40), which mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion . This compound acts as an antagonist, inhibiting the action of GPR40 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit glucose-stimulated insulin secretion, reduce blood insulin levels, and improve insulin sensitivity in db/db mice . Moreover, this compound has been observed to reduce the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on GPR40. By inhibiting GPR40, this compound can reduce the overload of β-cells, potentially protecting against pancreatic β-cells dysfunction . This suggests that this compound may exert its effects at the molecular level through binding interactions with GPR40, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been reported that this compound significantly inhibited glucose-stimulated insulin secretion and improved insulin sensitivity after 3 weeks of administration in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in obese diabetic db/db mice, administration of a 10 mg/kg dose of this compound led to significant improvements in β-cell function
Metabolic Pathways
Given its interaction with GPR40, it is likely that this compound plays a role in the metabolism of free fatty acids .
Transport and Distribution
Given its small molecule nature and its interaction with GPR40, it is likely that this compound can readily diffuse across cell membranes and distribute throughout tissues .
Subcellular Localization
Given its interaction with GPR40, which is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where GPR40 is present .
準備方法
合成経路と反応条件
DC260126の合成は、市販されている出発物質から始まり、複数の段階を経て行われます。重要な段階には、一連の縮合反応と環化反応によるコア構造の形成、続いて所望の置換基を導入するための官能基の修飾が含まれます。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています。
工業的生産方法
This compoundの工業的生産は、通常、一貫性と効率を確保するために最適化された反応条件を用いて大規模合成を行います。このプロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれ、化合物を純粋な形態で得ます。品質管理対策が実施され、最終製品が要求される仕様を満たしていることが保証されます。
化学反応解析
反応の種類
This compoundは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体になります。
還元: 還元反応は、分子内の特定の官能基を修飾するために実施できます。
置換: 置換反応は、コア構造に異なる置換基を導入するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬は、置換反応で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、官能基が変化した酸化された誘導体を生成する可能性がありますが、置換反応は新しい置換基を導入して、構造的に多様な類似体になります。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: さまざまな生化学経路におけるGPR40の役割を研究するためのツール化合物として使用されます。
生物学: カルシウムシグナル伝達やアポトーシスなどの細胞プロセスに対する影響について調査されています。
医学: 代謝性疾患や糖尿病に関連する疾患における潜在的な治療応用について検討されています。
産業: GPR40および関連する経路を標的とする新薬の開発に使用されています。
化学反応の分析
Types of Reactions
DC260126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, leading to structurally diverse analogs.
類似化合物との比較
Similar Compounds
GW1100: Another GPR40 antagonist with similar inhibitory effects on calcium signaling.
AMG 837: A GPR40 agonist that enhances insulin secretion, contrasting with the antagonistic effects of DC260126.
TAK-875: A GPR40 agonist investigated for its potential in treating type 2 diabetes.
Uniqueness of this compound
This compound is unique in its potent antagonistic activity against GPR40, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes. Its protective effects against endoplasmic reticulum stress and apoptosis further distinguish it from other GPR40 antagonists .
特性
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHPXKWPGIDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-04-4 | |
Record name | 346692-04-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DC260126 interact with GPR40 and what are the downstream effects?
A: this compound acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, this compound treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A2: While the provided research focuses primarily on this compound, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of this compound and their impact on activity, potency, and selectivity towards GPR40 would be valuable.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A: In vitro studies using MIN6 β-cells demonstrated that this compound protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, this compound administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []
Q4: Are there concerns about resistance developing to this compound?
A4: The provided research does not address the development of resistance to this compound. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。